molecular formula C12H21F3N2O3S B1585856 1-Hexyl-2,3-dimethylimidazolium trifluoromethansulfonate CAS No. 797789-01-6

1-Hexyl-2,3-dimethylimidazolium trifluoromethansulfonate

Cat. No.: B1585856
CAS No.: 797789-01-6
M. Wt: 330.37 g/mol
InChI Key: BQBJIBLQQWXKBH-UHFFFAOYSA-M
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Description

1-Hexyl-2,3-dimethylimidazolium trifluoromethansulfonate is an ionic liquid that has garnered significant attention due to its unique properties and potential applications in various fields. Ionic liquids are salts in the liquid state, typically composed of an organic cation and an inorganic anion. This particular compound is known for its thermal stability, low volatility, and ability to dissolve a wide range of substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hexyl-2,3-dimethylimidazolium trifluoromethansulfonate typically involves the following steps:

    Formation of the Imidazolium Cation: The synthesis begins with the alkylation of imidazole. Imidazole is reacted with hexyl bromide and methyl iodide to form 1-hexyl-2,3-dimethylimidazolium bromide.

    Anion Exchange: The bromide anion is then exchanged with trifluoromethansulfonate anion. This is usually achieved by reacting 1-hexyl-2,3-dimethylimidazolium bromide with silver trifluoromethansulfonate in an appropriate solvent.

Industrial Production Methods

Industrial production methods for ionic liquids like this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-Hexyl-2,3-dimethylimidazolium trifluoromethansulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The imidazolium cation can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be involved in redox reactions, although the specific conditions and reagents depend on the desired outcome.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as halides, thiolates, and alkoxides. Reactions are typically carried out in polar solvents at moderate temperatures.

    Redox Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazolium salts, while redox reactions can lead to the formation of different oxidation states of the compound .

Scientific Research Applications

1-Hexyl-2,3-dimethylimidazolium trifluoromethansulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and catalyst in various chemical reactions, including organic synthesis and catalysis.

    Biology: The compound is explored for its potential in biocatalysis and enzyme stabilization.

    Medicine: Research is ongoing into its use as a drug delivery agent due to its ability to dissolve both hydrophilic and hydrophobic substances.

    Industry: It is utilized in processes such as electroplating, battery electrolytes, and as a lubricant in high-temperature applications.

Mechanism of Action

The mechanism by which 1-Hexyl-2,3-dimethylimidazolium trifluoromethansulfonate exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, stabilizing transition states and facilitating reactions. The trifluoromethansulfonate anion contributes to the compound’s solubility and stability. These interactions enable the compound to act as an effective solvent, catalyst, and stabilizing agent in various applications .

Comparison with Similar Compounds

Similar Compounds

  • 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
  • 1-Hexyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide

Uniqueness

1-Hexyl-2,3-dimethylimidazolium trifluoromethansulfonate is unique due to its specific combination of the imidazolium cation and trifluoromethansulfonate anion. This combination imparts distinct properties such as high thermal stability, low volatility, and the ability to dissolve a wide range of substances. Compared to similar compounds, it offers a unique balance of hydrophilicity and hydrophobicity, making it versatile for various applications .

Properties

IUPAC Name

1-hexyl-2,3-dimethylimidazol-3-ium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N2.CHF3O3S/c1-4-5-6-7-8-13-10-9-12(3)11(13)2;2-1(3,4)8(5,6)7/h9-10H,4-8H2,1-3H3;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBJIBLQQWXKBH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C=C[N+](=C1C)C.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370177
Record name 1-HEXYL-2,3-DIMETHYLIMIDAZOLIUM TRIFLUOROMETHANSULFONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

797789-01-6
Record name 1-HEXYL-2,3-DIMETHYLIMIDAZOLIUM TRIFLUOROMETHANSULFONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Hexyl-2,3-dimethylimidazolium trifluoromethansulfonate
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